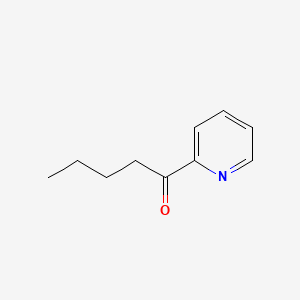

1-(Pyridin-2-YL)pentan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBHHRPKPZCABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334945 | |

| Record name | 2-VALERYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7137-97-5 | |

| Record name | 2-VALERYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-2-yl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(Pyridin-2-yl)pentan-1-one (also known as 2-pentanoylpyridine). This pyridinyl ketone is a versatile building block in organic synthesis, with potential applications in medicinal chemistry and materials science. This document delves into its synthesis, spectroscopic profile, chemical reactivity, and known biological significance, offering valuable insights for researchers in drug discovery and chemical development.

Introduction

This compound is a heterocyclic ketone featuring a pyridine ring acylated at the 2-position with a pentanoyl group. The presence of the electron-deficient pyridine ring and the reactive ketone functionality imparts a unique chemical character to the molecule, making it a valuable intermediate for the synthesis of more complex molecular architectures. Pyridine and its derivatives are fundamental components in a vast array of pharmaceuticals and bioactive compounds, recognized for their ability to engage in crucial biological interactions such as hydrogen bonding and π-π stacking.[1] The ketone moiety serves as a versatile handle for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. This guide aims to provide a detailed exploration of the chemical landscape of this compound.

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of a chemical is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [Chem-Impex] |

| Molecular Weight | 163.22 g/mol | [BenchChem] |

| CAS Number | 7137-97-5 | [BLDpharm] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General Knowledge |

| Boiling Point | Not explicitly stated | |

| Melting Point | Not explicitly stated | |

| Solubility | Expected to be soluble in organic solvents | General Knowledge |

Safety Information:

Safety data for this compound is not extensively detailed in readily available sources. However, based on safety data for related compounds like 2-acetylpyridine, caution should be exercised. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of 2-acylpyridines, including this compound, can be achieved through several established synthetic routes. The two most common approaches involve the reaction of a pyridine-based organometallic reagent with an acylating agent or the oxidation of a corresponding alkylpyridine.

Grignard Reaction with 2-Cyanopyridine

A prevalent method for the synthesis of 2-acylpyridines is the Grignard reaction, where a Grignard reagent reacts with 2-cyanopyridine. This approach offers a direct and generally high-yielding route to the desired ketone.

Reaction Scheme:

Figure 1: Synthesis of this compound via Grignard reaction.

Experimental Protocol (Exemplary):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with 2-Cyanopyridine: Cool the Grignard reagent to 0 °C. Slowly add a solution of 2-cyanopyridine (1.0 eq) in anhydrous THF to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Initiation with Iodine: A small crystal of iodine is often used to etch the surface of the magnesium turnings, exposing a fresh surface to react with the alkyl halide and initiate the formation of the Grignard reagent.

-

Slow Addition and Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the nitrile are exothermic. Slow addition and cooling are necessary to control the reaction rate and prevent side reactions.

-

Acidic Work-up: The initial product of the Grignard addition to the nitrile is an iminomagnesium halide salt. Acidic work-up hydrolyzes this intermediate to the desired ketone.

Oxidation of 2-Pentylpyridine

An alternative synthetic route involves the oxidation of the corresponding alkyl-substituted pyridine. This method is contingent on the availability of the 2-pentylpyridine starting material.

Reaction Scheme:

Sources

A Comprehensive Spectroscopic Analysis of 1-(Pyridin-2-yl)pentan-1-one: An In-depth Technical Guide

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of 1-(pyridin-2-yl)pentan-1-one, a heterocyclic ketone of interest in synthetic chemistry and drug development. As direct experimental spectra are often proprietary or not publicly available, this document synthesizes a representative dataset based on established principles of spectroscopy and data from analogous structures. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation of this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into spectroscopic analysis.

Introduction: The Imperative of Spectroscopic Characterization

This compound belongs to the class of 2-acylpyridines, which are significant building blocks in medicinal chemistry and materials science.[1] The precise arrangement of its pyridine ring and pentanoyl chain dictates its chemical reactivity, physical properties, and biological activity. Therefore, unambiguous confirmation of its molecular structure is a critical first step in any research endeavor. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture, offering a "fingerprint" unique to the compound.

This guide will systematically dissect the expected spectroscopic data for this compound, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and deduce the chemical environment of each atom.[2]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its good solubilizing power for a wide range of organic compounds and its single residual solvent peak that does not typically interfere with signals of interest.

-

Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer.[3] Key parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.61 | d | 1H | H-6 |

| 8.08 | d | 1H | H-3 |

| 7.95 | t | 1H | H-4 |

| 7.52 | t | 1H | H-5 |

| 3.15 | t | 2H | H-9 |

| 1.75 | sextet | 2H | H-10 |

| 1.40 | sextet | 2H | H-11 |

| 0.95 | t | 3H | H-12 |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-9.0 ppm): The four protons on the pyridine ring are all chemically distinct and appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.

-

The proton at the C-6 position (H-6) is the most deshielded (δ ~8.61 ppm) due to its proximity to the electronegative nitrogen atom. It appears as a doublet, split by the neighboring H-5.[4]

-

The H-3 proton (δ ~8.08 ppm) is significantly deshielded by the adjacent carbonyl group. It appears as a doublet, split by H-4.

-

The H-4 and H-5 protons appear as triplets around δ 7.95 and 7.52 ppm, respectively, due to coupling with their two neighbors.

-

-

Aliphatic Region (δ 0.5-4.5 ppm):

-

The methylene protons at C-9 (H-9), being alpha to the carbonyl group, are the most deshielded of the aliphatic chain, appearing as a triplet around δ 3.15 ppm.[5]

-

The subsequent methylene groups at C-10 and C-11 appear as sextets (or multiplets) around δ 1.75 and 1.40 ppm, respectively.

-

The terminal methyl group protons (H-12) are the most shielded, appearing as a characteristic triplet at approximately δ 0.95 ppm.[6]

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of unique carbon environments in a molecule. In broadband-decoupled spectra, each unique carbon atom typically gives rise to a single peak.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Data Acquisition: Acquire the spectrum on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C). A standard broadband proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| 202.0 | C-7 (C=O) |

| 152.5 | C-2 |

| 148.9 | C-6 |

| 137.0 | C-4 |

| 127.5 | C-5 |

| 122.0 | C-3 |

| 44.0 | C-9 |

| 26.5 | C-10 |

| 22.5 | C-11 |

| 14.0 | C-12 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ > 190 ppm): The most downfield signal at ~202.0 ppm is characteristic of a ketone carbonyl carbon.[5][7] Its exact position is influenced by conjugation with the pyridine ring.

-

Aromatic Carbons (δ 120-160 ppm): The five carbons of the pyridine ring appear in this region.

-

C-2, being attached to both the nitrogen and the acyl group, is expected to be significantly downfield (~152.5 ppm).

-

C-6 is also downfield due to its proximity to nitrogen (~148.9 ppm).[2]

-

The remaining pyridine carbons (C-3, C-4, C-5) will have distinct chemical shifts based on their position relative to the nitrogen and the substituent.[8]

-

-

Aliphatic Carbons (δ 10-50 ppm): The four carbons of the pentanoyl chain appear in the upfield region.

-

The α-carbon (C-9) is deshielded by the carbonyl group and appears around δ 44.0 ppm.

-

The other methylene carbons (C-10, C-11) and the terminal methyl carbon (C-12) appear at progressively higher fields (~26.5, 22.5, and 14.0 ppm, respectively).[9]

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency.

Experimental Protocol:

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a solvent like chloroform can be used in an appropriate cell.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3010 | Medium | C-H stretching (aromatic) |

| 2960-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1705 | Strong | C=O stretching (conjugated ketone) |

| 1585, 1465, 1430 | Medium-Strong | C=C and C=N ring stretching (pyridine) |

| ~1250 | Strong | C-C-C stretch |

Interpretation of the IR Spectrum:

-

C=O Stretch: The most diagnostic peak in the IR spectrum of a ketone is the strong carbonyl (C=O) stretch. For this compound, this peak is expected around 1705 cm⁻¹. The position is lower than that of a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation of the carbonyl group with the aromatic pyridine ring, which weakens the C=O bond.[5][10][11]

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the pentanoyl chain appear just below 3000 cm⁻¹.[12]

-

Pyridine Ring Stretches: The characteristic C=C and C=N stretching vibrations of the pyridine ring appear as a series of sharp bands in the 1600-1400 cm⁻¹ region.[13]

-

C-C-C Stretch: Aromatic ketones also show a strong C-C-C stretching vibration, which is expected to be in the 1300-1230 cm⁻¹ range.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique where a high-energy electron beam bombards the molecule, causing it to ionize and fragment. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure.[14]

Experimental Protocol:

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, often via direct infusion or through the output of a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized using a standard 70 eV electron beam (Electron Ionization).

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Predicted Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 177 | [M]⁺˙ (Molecular Ion) |

| 120 | [M - C₄H₉]⁺ |

| 106 | [C₅H₄N-CO]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺˙) at m/z = 177 would confirm the molecular weight of the compound. The fragmentation pattern is dictated by the cleavage of the weakest bonds and the formation of the most stable fragments.[15]

-

α-Cleavage: The most common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[5][16] For this compound, this can occur on either side of the carbonyl.

-

Cleavage of the C7-C9 bond results in the loss of a butyl radical (•C₄H₉), leading to the formation of the stable 2-pyridoyl cation at m/z 120 . This is often a very prominent peak.

-

Cleavage of the C2-C7 bond would lead to the loss of the pyridyl radical, forming a pentanoyl cation ([C₄H₉CO]⁺) at m/z 85.

-

-

Other Fragmentations:

-

The fragment at m/z 106 corresponds to the pyridyl cation with the carbonyl group attached, which can then lose carbon monoxide (CO) to form the pyridyl cation.

-

The pyridyl cation itself at m/z 78 is a very stable aromatic cation and is expected to be a significant peak in the spectrum.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary toolkit for the comprehensive structural analysis of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key conjugated carbonyl functional group and the aromatic pyridine ring. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. The synthesized data and interpretations presented in this guide offer a robust framework for researchers to confidently identify and characterize this and related heterocyclic ketones, ensuring the scientific integrity of their subsequent work.

References

-

The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2017). Retrieved from [Link]

-

Ketone infrared spectra - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

-

El-Gendy, A. A. M. (1993). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2217-2222. Retrieved from [Link]

-

Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

- McMurry, J. (2015). Organic Chemistry: A Tenth Edition. Cengage Learning. (General principles accessible via various online resources, specific link not available).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Referenced in Chem 117 Reference Spectra, Spring 2011).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Retrieved from [Link]

- Varian, Inc. (n.d.). VNMR 6.1C Software Manual.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0229103). Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Gulea, M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Supporting Materials. (n.d.). (Source provides example NMR data, but the primary source is not specified).

- 13C NMR Spectroscopy Basics. (n.d.). (Educational material, specific author/source not provided).

-

University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

El-Gamel, N. E. A. (2015). Synthesis, Characterization and Biological Activity of 2-acetylpyridine-α Naphthoxyacetylhydrazone and Its Metal Complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 597-607. Retrieved from [Link]

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 360 Handouts.

- Signal Areas. (n.d.). (Educational material, specific author/source not provided).

-

Oregon State University. (2020). Ketone Spectroscopy. Retrieved from [Link]

- Supporting Information. (n.d.). (Source provides example NMR data, but the primary source is not specified).

-

SpectraBase. (n.d.). Pentan-1-one, 1-phenyl-5-(1-piperidinyl)-. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(34), 23875-23891. Retrieved from [Link]

-

PubChem. (n.d.). (1R)-1-(pyridin-2-yl)ethan-1-ol. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass spectrometry 1. Retrieved from [Link]

-

Bishop, M. M., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 28, 100407. Retrieved from [Link]

-

Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg. (2022). Solved Below is an IR spectrum of the organic molecule. Retrieved from [Link]

Sources

- 1. Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. rsc.org [rsc.org]

- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 6. ekwan.github.io [ekwan.github.io]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. treenablythe.weebly.com [treenablythe.weebly.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. 2(1H)-Pyridinone [webbook.nist.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Physical properties of 1-(Pyridin-2-YL)pentan-1-one

An In-depth Technical Guide to the Physical Properties of 1-(Pyridin-2-yl)pentan-1-one

Foreword: A Note on the Physicochemical Landscape

In the realm of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic reality is fundamentally governed by its physical and chemical properties. These characteristics are not mere data points; they are the very language the molecule speaks, dictating its behavior, its interactions, and ultimately, its potential. This guide is dedicated to a comprehensive exploration of this compound, a heterocyclic ketone of significant interest. Our approach transcends a simple cataloging of properties. Instead, we delve into the causality behind these characteristics and provide robust, field-proven methodologies for their determination. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals, empowering them with the foundational knowledge required to harness the full potential of this compound.

Chemical Identity and Structural Framework

A precise understanding of a compound's identity is the bedrock of all subsequent investigation. This compound is registered under CAS Number 7137-97-5.[1] Its structural formula reveals a pyridine ring acylated with a pentanoyl group at the 2-position.

-

Molecular Formula: C₁₀H₁₃NO

-

Molecular Weight: 163.22 g/mol [1]

-

Canonical SMILES: CCCCC(=O)C1=CC=CC=N1

-

InChI Key: FSYNZAOTTWUSLB-UHFFFAOYSA-N

The presence of the pyridine ring, a key pharmacophore, alongside a flexible alkyl ketone chain, imparts a unique electronic and steric profile that is crucial for its interactions in biological systems.

Core Physicochemical Properties

The macroscopic properties of a substance, such as its state, boiling point, and solubility, are direct manifestations of its molecular structure and intermolecular forces. These parameters are critical for handling, formulation, and predicting the compound's behavior in various environments.

| Property | Value | Source / Method |

| Physical State | Liquid | Inferred from boiling point |

| Boiling Point | 248.7 - 249 °C at 760 mmHg | [2][3] |

| Density | Data not available | See Protocol 2 for determination |

| Solubility | Data not available | See Protocol 3 for determination |

The high boiling point is indicative of strong intermolecular dipole-dipole interactions, primarily due to the polar ketone group and the nitrogen atom in the pyridine ring. While specific solubility data is not available in the literature, the molecule's structure suggests it would be soluble in polar organic solvents like chloroform, acetone, and DMSO. Its solubility in aqueous media is expected to be limited but may be enhanced at lower pH due to the protonation of the basic pyridine nitrogen.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like this compound, a combination of NMR, IR, and Mass Spectrometry offers a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring and the alkyl chain.

-

Pyridine Ring Protons (δ 7.0-8.7 ppm): The four protons on the pyridine ring will appear in the aromatic region. Due to the electron-withdrawing effect of the nitrogen and the carbonyl group, they will be deshielded. The proton adjacent to the nitrogen (at the 6-position) is expected to be the most downfield, appearing as a doublet. The other three protons will likely appear as complex multiplets.

-

Alkyl Chain Protons (δ 0.9-3.2 ppm):

-

The α-methylene protons (-CH₂-CO-) are adjacent to the carbonyl group and will be the most deshielded of the alkyl protons, likely appearing as a triplet around δ 3.0-3.2 ppm.

-

The terminal methyl protons (-CH₃) will be the most shielded, appearing as a triplet around δ 0.9 ppm.

-

The two internal methylene groups (-CH₂-CH₂-) will appear as multiplets in the δ 1.4-1.8 ppm range.

-

The carbon NMR spectrum will provide information on each unique carbon environment.

-

Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the range of δ 195-205 ppm.

-

Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 120-155 ppm). The carbon atom at the point of attachment to the carbonyl group (C2) will be significantly deshielded.

-

Alkyl Chain Carbons: Four signals are expected for the butyl chain, with the α-carbon being the most deshielded among them.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ , characteristic of an aryl ketone. The conjugation with the pyridine ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .

-

Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

-

Aromatic C=C and C=N Bending: A series of absorptions in the fingerprint region, typically between 1400-1600 cm⁻¹ , will be characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 163.22) should be observed.

-

Key Fragmentation Patterns: The primary fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, this can lead to two key fragment ions:

-

Loss of the butyl radical (•C₄H₉), resulting in the pyridinoyl cation at m/z = 106 . This is often a prominent peak.

-

Loss of the pyridin-2-yl radical, resulting in the pentanoyl cation at m/z = 85 .

-

Self-Validating Experimental Protocols

The following protocols are provided to enable researchers to independently verify the physical properties of this compound. These methods are standard in the field and designed to produce reliable and reproducible data.

Protocol 1: Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point at atmospheric pressure.

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, a stable equilibrium exists between the liquid and vapor phases. This protocol establishes this equilibrium under reflux conditions for precise measurement.

Step-by-Step Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube. Add a small magnetic stir bar to ensure smooth boiling.

-

Apparatus Setup:

-

Place the test tube in a heating block on a hot plate stirrer.

-

Clamp the test tube securely.

-

Position a thermometer so that the bulb is approximately 1 cm above the surface of the liquid. The thermometer should not touch the sides of the test tube.

-

-

Heating and Observation:

-

Begin gentle stirring.

-

Gradually heat the block.

-

Observe the sample until it begins to boil and a ring of condensing vapor (the reflux ring) becomes visible on the inner wall of the test tube.

-

Adjust the heating rate to maintain a gentle reflux. The reflux ring should be stable at the level of the thermometer bulb for an accurate reading.

-

-

Measurement: Once the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, record this temperature as the boiling point.

-

Shutdown: Turn off the heat and allow the apparatus to cool completely before disassembly.

Caption: General Workflow for Spectroscopic Characterization.

Rationale: This protocol uses a high-field NMR spectrometer to obtain detailed structural information. Deuterated chloroform (CDCl₃) is used as the solvent as it is largely transparent in the ¹H NMR spectrum and provides a deuterium signal for the instrument to "lock" onto, ensuring field stability.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

-

-

Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., a 90° pulse and a sufficient relaxation delay).

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay or FID).

-

Phase correct the spectrum to ensure all peaks are positive.

-

Apply a baseline correction.

-

Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm.

-

Integrate the peaks in the ¹H spectrum and identify their chemical shifts and multiplicities.

-

Identify the chemical shifts of the peaks in the ¹³C spectrum.

-

Rationale: This protocol uses the "neat film" method, which is simple and avoids solvent interference. The sample is placed between salt (NaCl) plates, which are transparent to infrared radiation.

Step-by-Step Methodology:

-

Prepare Plates: Ensure two sodium chloride (NaCl) plates are clean and dry. Handle them only by the edges to avoid moisture from fingerprints.

-

Apply Sample: Place one drop of the neat liquid sample onto the center of one NaCl plate.

-

Create Film: Carefully place the second NaCl plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Acquire Spectrum:

-

Place the "sandwich" of plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

-

-

Analysis: Identify the frequencies (in cm⁻¹) of the major absorption bands.

-

Cleanup: Clean the NaCl plates thoroughly with a dry solvent (like acetone) and return them to a desiccator for storage.

Relevance in Drug Development

The physical properties detailed in this guide are of paramount importance in the drug development pipeline:

-

Solubility: Directly impacts formulation strategies. A compound's solubility in aqueous and lipid environments is a key determinant of its bioavailability.

-

Boiling Point & Physical State: Essential for handling, storage, and purification processes like distillation.

-

Spectroscopic Profile: Serves as a quality control benchmark to ensure the identity, purity, and stability of the compound throughout the manufacturing process. The unique spectral fingerprint is required for regulatory submissions.

By understanding and verifying these fundamental properties, researchers can make more informed decisions, accelerating the transition of promising molecules from the laboratory to clinical applications.

References

-

LabNovo, CAS 7137-97-5 MFCD07699185-1-(Pyridin-2-YL)pentan.... Available at: [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 1-(Pyridin-2-YL)pentan-1-one for Researchers and Drug Development Professionals

Introduction: The Significance of 1-(Pyridin-2-YL)pentan-1-one in Modern Chemistry

This compound, a member of the pyridinyl ketone family, is a molecule of growing interest in the fields of pharmaceutical and agrochemical research. Its structure, which combines a polar pyridine ring with a more nonpolar pentan-1-one side chain, imparts a unique physicochemical profile that is crucial for its application as a synthetic intermediate. The pyridine moiety can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which can be pivotal for biological activity. A comprehensive understanding of the solubility and stability of this compound is, therefore, a fundamental prerequisite for its effective utilization in drug discovery and development, enabling researchers to design robust formulations, predict its environmental fate, and ensure the integrity of their scientific investigations.

This technical guide provides a detailed exploration of the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to handle and study this compound effectively. By synthesizing established principles with field-proven insights, this document aims to be an authoritative resource for navigating the challenges associated with the physicochemical characterization of pyridinyl ketones.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and developability. The dualistic nature of this compound, possessing both hydrophilic (pyridine ring) and lipophilic (pentan-1-one chain) characteristics, suggests a nuanced solubility profile across a range of solvents.

Predicted and Analog-Based Solubility

While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its likely behavior from structurally similar compounds, most notably 2-acetylpyridine. 2-Acetylpyridine exhibits appreciable solubility in water (18.2 g/100g at 25°C) and is also soluble in various organic solvents.[1] This suggests that this compound is likely to be soluble in both aqueous and organic media. The longer alkyl chain in the pentan-1-one moiety, compared to the acetyl group in 2-acetylpyridine, may slightly decrease its aqueous solubility while enhancing its solubility in nonpolar organic solvents.

Table 1: Predicted and Analog-Informed Solubility of this compound

| Solvent | Predicted Solubility | Rationale/Supporting Evidence |

| Water | Moderately Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor. 2-acetylpyridine, a close analog, is water-soluble.[1] |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the pyridine nitrogen and the carbonyl oxygen. |

| Ethanol | Soluble | Similar to methanol, its polarity and hydrogen bonding capacity should facilitate dissolution. |

| Acetone | Soluble | A polar aprotic solvent that can interact with the dipole moment of the molecule. |

| Chloroform | Soluble | The compound's moderate polarity should allow for solubility in this chlorinated solvent. |

| Hexane | Sparingly Soluble | The nonpolar nature of hexane is less favorable for dissolving the polar pyridine moiety. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following are detailed protocols for two common and effective methods for solubility assessment.

1.2.1. Protocol 1: Gravimetric Method

This method is a straightforward and accurate way to determine the equilibrium solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Mass Determination: Once the solvent is completely removed, re-weigh the container. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility in mg/mL or g/L.

1.2.2. Protocol 2: UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and is particularly useful for determining solubility in multiple solvents efficiently.

Step-by-Step Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (R² > 0.99).

-

Preparation and Analysis of Saturated Solution: Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1-3).

-

Dilution and Measurement: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution, taking the dilution factor into account.

Diagram 1: Experimental Workflow for Solubility Determination

A flowchart of the experimental procedures for determining solubility.

Part 2: Stability Profile and Degradation Pathways

Understanding the stability of this compound is critical for defining its storage conditions, shelf-life, and potential degradation products that may arise during manufacturing or storage. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for this purpose.[2]

Forced Degradation Studies: A Protocol Framework

Forced degradation studies are designed to accelerate the degradation of a compound under more severe conditions than those used for long-term stability testing. The goal is to achieve a modest level of degradation (typically 5-20%) to identify the primary degradation pathways and products.[3]

2.1.1. General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).

-

Stress Conditions: Subject the samples to the stress conditions outlined in Table 2. Include a control sample stored under normal conditions for comparison.

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the degradation process.

-

Analysis: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS). The method should be able to separate the parent compound from its degradation products.

-

Quantification: Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Concentration/Setting | Rationale |

| Acidic Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 N to 1 N | To assess stability in acidic environments. The pyridine nitrogen can be protonated, potentially influencing the reactivity of the molecule. |

| Basic Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 N to 1 N | To evaluate stability in alkaline conditions. The carbonyl group is susceptible to nucleophilic attack by hydroxide ions. |

| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% to 30% | To investigate susceptibility to oxidation. The pyridine ring and the benzylic-like position adjacent to the carbonyl group are potential sites of oxidation. |

| Thermal Degradation | Elevated Temperature | 40°C to 80°C | To determine the impact of heat on the compound's stability. |

| Photolytic Degradation | UV and Visible Light | ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²) | To assess the compound's sensitivity to light. Aromatic ketones are known to be photoreactive.[4] |

Predicted Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of pyridinyl ketones and aromatic ketones, the following degradation pathways can be anticipated:

-

Hydrolysis: Under acidic or basic conditions, hydrolysis of the ketone is generally not expected to be a major degradation pathway unless under very harsh conditions. However, the pyridine ring itself can influence the reactivity of the adjacent carbonyl group.[5]

-

Oxidation: The pyridine ring can be oxidized to form N-oxides. The alkyl chain can also be susceptible to oxidation, potentially at the carbon alpha to the carbonyl group.

-

Photodegradation: Aromatic ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II reactions.[6] For this compound, this could lead to cleavage of the bond between the carbonyl group and the pentyl chain or the pyridine ring.

Diagram 2: Logical Flow for Stability Assessment

A logical diagram illustrating the stability assessment process.

Conclusion: A Foundation for Future Research

This technical guide has provided a comprehensive framework for the study of the solubility and stability of this compound. While direct experimental data for this specific molecule is limited, the principles, protocols, and analog-based predictions presented herein offer a robust starting point for researchers and drug development professionals. The methodologies for solubility determination and forced degradation studies are grounded in established scientific practices and regulatory expectations.

A thorough understanding of the physicochemical properties of this compound is not merely an academic exercise; it is a critical component of its successful application in the synthesis of novel therapeutic agents and other valuable chemical entities. By applying the principles and techniques outlined in this guide, scientists can ensure the quality and reliability of their research, paving the way for future innovations.

References

-

Fersht, A. R., & Jencks, W. P. (1970). The Journal of the American Chemical Society, 92(18), 5432-5442. [Link]

-

Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books. [Link]

-

ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, 1996. [Link]

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48. [Link]

Sources

- 1. 2-Acetylpyridine CAS#: 1122-62-9 [m.chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-2-yl)pentan-1-one

Abstract: This technical guide provides a comprehensive analysis of the synthetic pathways leading to 1-(pyridin-2-yl)pentan-1-one, a member of the 2-acylpyridine class of compounds. These structures are pivotal as intermediates in pharmaceutical synthesis and as building blocks in materials science. This document emphasizes the underlying reaction mechanisms, the rationale behind procedural choices, and provides detailed, field-tested protocols for researchers, scientists, and drug development professionals. We will dissect two primary, robust synthetic strategies: the nucleophilic acylation of a butyl organometallic reagent using picolinoyl derivatives and the addition of a butyl organometallic reagent to 2-cyanopyridine, followed by hydrolysis. A comparative analysis is presented to guide the selection of the optimal route based on laboratory context, and potential side reactions are discussed.

Introduction: The Significance of 2-Acylpyridines

The pyridine ring is a ubiquitous scaffold in a vast number of natural products and synthetic compounds, playing a key role in biological and chemical systems.[1] When functionalized with an acyl group at the 2-position, as in this compound, these molecules become highly versatile precursors. The ketone moiety can be readily transformed into alcohols, amines, and other functional groups, while the pyridine nitrogen offers a site for coordination with metal catalysts or modulation of pharmacokinetic properties. Consequently, 2-acylpyridines are critical intermediates in the synthesis of ligands for asymmetric catalysis and a wide array of bioactive molecules.[2] A robust and scalable synthesis is therefore of paramount importance.

Mechanistic Analysis of Key Synthetic Pathways

Direct Friedel-Crafts acylation of the pyridine ring is generally inefficient due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. Therefore, pragmatic syntheses rely on pre-functionalized pyridine rings where the electrophilic and nucleophilic roles are reversed. We will explore the two most effective strategies that leverage this principle.

Pathway A: Acylation via Picolinoyl Derivatives

This strategy is a classic and highly reliable two-step approach that involves the initial activation of a stable precursor, picolinic acid (pyridine-2-carboxylic acid), followed by a nucleophilic attack from a carbon-based nucleophile.

Picolinic acid itself is insufficiently electrophilic to react with organometallic reagents due to its acidic proton, which would simply quench the reagent.[3] The first critical step is its conversion into a more reactive carboxylic acid derivative, most commonly the acyl chloride, 2-picolinoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5][6]

The mechanism of activation with thionyl chloride proceeds via nucleophilic attack from the carboxylic acid oxygen onto the sulfur of SOCl₂. Subsequent collapse of the tetrahedral intermediate and loss of HCl and SO₂ gas drives the reaction to completion, yielding the highly electrophilic 2-picolinoyl chloride. The use of a catalyst like DMF accelerates this process.[6]

With the activated electrophile in hand, the key carbon-carbon bond is formed by introducing a butyl nucleophile. While powerful organolithium and Grignard reagents are effective, their high reactivity presents a significant challenge: over-addition. After the initial addition to form the ketone, these potent nucleophiles can attack the newly formed ketone, leading to the formation of a tertiary alcohol as a significant byproduct.[3]

To mitigate this, two primary strategies are employed:

-

Use of Less Reactive Organometallics: Organocadmium (R₂Cd) or Gilman (lithium diorganocuprate, R₂CuLi) reagents are significantly less reactive than their Grignard or organolithium counterparts.[3] Their reduced reactivity makes them chemoselective for the highly electrophilic acyl chloride, and they do not readily react with the less electrophilic ketone product, thus arresting the reaction at the desired stage.

-

Low-Temperature Conditions: When using Grignard or organolithium reagents, conducting the reaction at very low temperatures (e.g., -78 °C) can often control the reaction. At these temperatures, the tetrahedral intermediate formed after the first addition is relatively stable. A careful aqueous quench then hydrolyzes this intermediate to the ketone before it has a chance to react with a second equivalent of the organometallic reagent.

The core mechanism is a nucleophilic acyl substitution. The butyl anion from the organometallic reagent attacks the carbonyl carbon of 2-picolinoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the final product, this compound.

Diagram 1: Mechanism of Synthesis via Pathway A.

Pathway B: Organometallic Addition to 2-Cyanopyridine

This pathway offers an elegant and often higher-yielding alternative that proceeds through an imine intermediate. The starting material, 2-cyanopyridine (picolinonitrile), is commercially available or can be prepared by oxidation of 2-picoline.[7]

The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles like Grignard or organolithium reagents.[8] The reaction is typically performed in an anhydrous ether solvent, such as THF or diethyl ether. The butyl Grignard reagent adds across the carbon-nitrogen triple bond to form a resonance-stabilized N-magnesium imine salt. This salt is stable and does not react further with the Grignard reagent present in the mixture.

The reaction is then quenched by the addition of aqueous acid (e.g., H₃O⁺). This workup step serves two purposes: it protonates the imine nitrogen, and the resulting iminium ion is then readily hydrolyzed by water to the corresponding ketone.[8] This two-step, one-pot procedure effectively avoids the over-addition problem encountered in Pathway A, as the initial adduct is unreactive towards further nucleophilic attack.

Diagram 3: Experimental Workflow for Pathway A.

Step 1: Preparation of 2-Picolinoyl Chloride[4][5]

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add picolinic acid (1.0 eq).

-

Add anhydrous toluene (5-10 volumes) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via a dropping funnel.

-

After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours until gas evolution ceases.

-

Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-picolinoyl chloride hydrochloride is a solid and should be used immediately in the next step without purification.

Step 2: Reaction with Butylmagnesium Bromide

-

In a separate flame-dried flask under nitrogen, prepare or take a standardized solution of butylmagnesium bromide (1.1 - 1.3 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Dissolve the crude 2-picolinoyl chloride from the previous step in a minimum amount of anhydrous THF and add it dropwise to the cold Grignard solution, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ketone.

Protocol for Pathway B: One-Pot Synthesis from 2-Cyanopyridine

[8]

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of butylmagnesium bromide (1.2 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 2-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M aqueous HCl, ensuring the mixture remains acidic.

-

Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the imine intermediate.

-

Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography as described in Protocol 4.1.

Troubleshooting and Potential Side Reactions

-

Over-addition in Pathway A: If the tertiary alcohol is a major byproduct, ensure the reaction temperature was maintained at -78 °C and that the acyl chloride was added to the Grignard reagent (inverse addition). Alternatively, consider preparing and using butylmagnesium chloride lithium chloride complex or switching to an organocadmium reagent. [9][10]* Low Yield in Pathway B: Low yields are often attributable to moisture, which quenches the Grignard reagent. Ensure all glassware is rigorously dried and that anhydrous solvents are used. The quality of the Grignard reagent is also critical.

-

Enolate Formation: In reactions involving ketones and strong bases (like residual organometallics), deprotonation at the α-carbon can occur, leading to aldol or other side reactions. A rapid and efficient quench is essential to minimize this.

Conclusion

The synthesis of this compound can be achieved efficiently through well-established organometallic methodologies. The addition of a butyl Grignard reagent to 2-cyanopyridine (Pathway B) often provides a more direct and higher-yielding route by circumventing the issue of over-addition. However, the acylation of a butyl organometallic with activated picolinic acid (Pathway A) is also a robust and viable strategy, particularly when reaction conditions are carefully controlled or less reactive organometallic species are employed. The choice of synthesis should be guided by the specific constraints and objectives of the research program, including cost, scale, and available equipment. A thorough understanding of the underlying mechanisms is crucial for troubleshooting and optimizing these powerful synthetic transformations.

References

-

Wikipedia. Blaise ketone synthesis. Link

-

Organic Chemistry Portal. Blaise Reaction. Link

-

Grokipedia. Blaise ketone synthesis. Link

-

Alfa Chemistry. Blaise Reaction. Link

-

Wikipedia. Blaise reaction. Link

-

Rashid, U., et al. Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciSpace. Link

-

Rashid, U., et al. Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. Link

-

Prasad, Y. R., et al. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of Chemistry. Link

-

Wikipedia. Picolinic acid. Link

-

CN109503469A - A kind of preparation method of 2- acetylpyridine. Google Patents. Link

-

CN109503469B - Preparation method of 2-acetylpyridine. Google Patents. Link

-

Organic Chemistry Portal. Pyridine synthesis. Link

-

Rashid, U., et al. (2014). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova, 37(5), 802-807. Link

-

Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Link

-

Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. Link

-

Orellana-Paz, D., et al. (2021). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 19(26), 5785-5803. Link

-

Kavala, V., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2022(3), M1447. Link

-

EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. Google Patents. Link

-

Wang, Z., et al. (2020). Practical and rapid construction of 2-pyridyl ketone library in continuous flow. Reaction Chemistry & Engineering, 5(1), 117-122. Link

-

Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. Link

-

Chemistry LibreTexts. Carboxylic Derivatives - Reaction with Organometallic Reagents. Link

-

AK Lectures. Organolithium Reactions with Carboxylic Acids. Link

-

ECHEMI. What are the roles of pyridine and DCM in the acylation of an alcohol? Link

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 5. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. Picolinic acid - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Blaise ketone synthesis - Wikipedia [en.wikipedia.org]

- 10. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity Screening of 1-(Pyridin-2-YL)pentan-1-one

This guide provides a comprehensive framework for the systematic evaluation of the biological activity of 1-(Pyridin-2-YL)pentan-1-one. The methodologies detailed herein are designed to establish a foundational understanding of the compound's potential cytotoxic, antimicrobial, and enzyme-inhibitory properties. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS No: 7137-97-5) is a heterocyclic ketone with the molecular formula C10H13NO.[1][2] The pyridine ring is a well-established pharmacophore present in numerous biologically active compounds and approved drugs, contributing to a wide range of therapeutic effects including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4][5] The presence of this moiety within this compound, coupled with a pentanone side chain, provides a unique chemical scaffold that warrants a thorough investigation of its biological potential. The ketone functional group offers a site for potential metabolic activity and further chemical modification.[6]

This guide outlines a tiered screening approach, commencing with computational predictions to guide experimental efforts, followed by a suite of robust in vitro assays. The causality behind each experimental choice is elucidated to provide a clear and logical pathway for investigation.

Preliminary Assessment: In Silico Prediction of Biological Activity

Before embarking on resource-intensive wet-lab experiments, in silico methods can provide valuable insights into the potential biological and toxicological properties of this compound.[7][8] These computational tools analyze the chemical structure to predict a spectrum of possible biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Rationale for In Silico Screening

Computational screening serves to prioritize experimental assays and identify potential liabilities early in the discovery process. By comparing the structure of this compound to databases of known bioactive molecules, we can generate hypotheses about its potential targets and mechanisms of action.[7]

Recommended In Silico Tools

-

PASS (Prediction of Activity Spectra for Substances): This tool predicts a wide range of biological activities based on the structural formula of a compound. The output is a probabilistic estimation of various pharmacological effects and mechanisms of action.[7]

-

ADMET-SAR: This suite of tools predicts the pharmacokinetic and toxicological profile of a molecule, including properties like absorption, blood-brain barrier penetration, carcinogenicity, and potential for hERG inhibition.[7][8]

Workflow for In Silico Analysis

Caption: Workflow for in-silico prediction of biological activity.

In Vitro Cytotoxicity Screening

A fundamental first step in evaluating the biological activity of any novel compound is to assess its cytotoxicity.[9][10] This determines the concentration range at which the compound may exert therapeutic effects without causing undue harm to cells, and it is a critical parameter for identifying potential anticancer agents.[11][12]

Rationale for Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a compound is toxic to cells.[13] A tiered approach using multiple assays with different endpoints provides a more comprehensive and reliable assessment of a compound's cytotoxic potential. We will employ two common assays: the MTT assay to measure metabolic activity and the LDH release assay to assess membrane integrity.[9]

Experimental Protocols

A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) should be used to assess both anticancer potential and general cytotoxicity.[11][12] Cells should be maintained in appropriate media and conditions as per standard cell culture protocols.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][12]

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[9][13]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture.

-

Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

-

Stop Reaction: Add a stop solution to terminate the reaction.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.

Data Presentation

The results of the cytotoxicity screening should be summarized in a table for easy comparison of IC50 values across different cell lines.

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 | Experimental Value | Experimental Value |

| HepG2 | Experimental Value | Experimental Value |

| A549 | Experimental Value | Experimental Value |

| HEK293 | Experimental Value | Experimental Value |

Antimicrobial Activity Screening

Given that many pyridine derivatives exhibit antimicrobial properties, it is prudent to screen this compound for its ability to inhibit the growth of pathogenic microorganisms.[4]

Rationale for Antimicrobial Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[14] A systematic screening against a panel of clinically relevant bacteria and fungi can identify any potential antimicrobial activity of the test compound.

Experimental Protocols

A representative panel of microorganisms should be used, including:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungus: Candida albicans

This is a qualitative screening method to assess antimicrobial activity.[15]

-

Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

-

Plate Inoculation: Spread the inoculum evenly onto the surface of an agar plate.

-

Disk Application: Apply sterile paper disks impregnated with a known concentration of this compound to the agar surface. Include a negative control (vehicle) and a positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[15][16]

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing growth medium.[16]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16][17]

Data Presentation

The results of the antimicrobial screening can be presented in a table summarizing the zones of inhibition and MIC values.

| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

| S. aureus | Experimental Value | Experimental Value |

| E. coli | Experimental Value | Experimental Value |

| C. albicans | Experimental Value | Experimental Value |

Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[18][19] Screening this compound against a panel of relevant enzymes can uncover specific mechanisms of action.

Rationale for Enzyme Inhibition Screening

Enzyme assays are fundamental to drug discovery for identifying molecules that can modulate the activity of enzymes involved in disease pathways.[19][20] A targeted approach, based on in silico predictions or known activities of similar compounds, can be employed. For example, given the prevalence of pyridine derivatives in kinase inhibitors, screening against a panel of kinases could be a logical starting point.[21]

General Protocol for an Enzyme Inhibition Assay

The specific protocol will vary depending on the enzyme being assayed. However, a general workflow can be described.[22][23]

Caption: Generalized workflow for an enzyme inhibition assay.

Example Target: Cyclooxygenase (COX) Enzymes

As a hypothetical example, we can screen for anti-inflammatory potential by targeting COX-1 and COX-2 enzymes.

-

Assay Principle: Utilize a commercially available colorimetric or fluorometric assay kit that measures the peroxidase activity of COX enzymes.

-

Procedure: In a 96-well plate, combine the enzyme (COX-1 or COX-2), heme, and the test compound (this compound) or a known inhibitor (e.g., celecoxib).

-

Initiate Reaction: Add arachidonic acid to initiate the reaction.

-

Detection: After a set incubation time, measure the absorbance or fluorescence to determine the extent of the reaction.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value for each enzyme to assess potency and selectivity.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the initial biological activity screening of this compound. The data generated from these assays will form a critical foundation for further investigation. Positive results in any of these screens would warrant more in-depth studies, including mechanism of action elucidation, in vivo efficacy studies, and further medicinal chemistry optimization. The logical progression from in silico prediction to a tiered in vitro screening cascade ensures an efficient and comprehensive evaluation of this novel chemical entity.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

-

Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Available at: [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Available at: [Link]

-

Hossain, M. S., et al. (2024). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 70. Available at: [Link]

-

BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

-

Osterman, A. L., et al. (2021). High-Throughput Screening of Biodiversity for Antibiotic Discovery. Pharmaceuticals, 14(9), 895. Available at: [Link]

-

Chem Help ASAP. (2023). Functional In Vitro Assays for Drug Discovery. YouTube. Available at: [Link]

-

Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655-669. Available at: [Link]

-